molecular formula C53H42N2O4 B3087470 2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene CAS No. 1174006-40-6

2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene

Cat. No. B3087470
CAS RN: 1174006-40-6
M. Wt: 770.9 g/mol
InChI Key: BXSXNLBKCNVUGA-UHFFFAOYSA-N
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Description

2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, also known as spiro-OMeTAD, is an organic semiconductor that has become an essential part of thin-film electronic devices . It is particularly used as a hole transport layer (HTL) in perovskite solar cells (PSCs), where it represents one of the major bottlenecks to further enhancements in both device stability and efficiency .


Molecular Structure Analysis

Spiro-OMeTAD is a spirobifluorene derivative . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Spiro-OMeTAD is used in PSCs as a hole transport material (HTM). The hole mobility of amorphous spiro-OMeTAD remains low, which may result in severe charge recombination .

Mechanism of Action

Target of Action

The primary target of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, also known as 2,2’-MeO-Spiro-TPD, is to serve as a hole transport material (HTM) in perovskite solar cells (PSCs) . It plays a crucial role in transporting positive charges (holes) from the active layer to the electrode .

Mode of Action

2,2’-MeO-Spiro-TPD interacts with its target by facilitating the movement of holes. It is often doped with metal bis(trifluoromethanesulfonyl)imide (M(TFSI)n) salts, which helps generate active radical cation HTM species . This doping deepens its HOMO by 420 meV, potentially providing better energetic alignment at the interface .

Biochemical Pathways

In the context of PSCs, the biochemical pathways are replaced by electronic pathways. The compound affects the hole transport pathway, enhancing the efficiency of hole transport and reducing charge recombination .

Pharmacokinetics

While pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the analogous properties of 2,2’-MeO-Spiro-TPD in PSCs. The compound exhibits good thermal stability and hole mobility, which are crucial for its function as an HTM .

Result of Action

The result of the action of 2,2’-MeO-Spiro-TPD is the efficient transport of holes, leading to high power conversion efficiency (PCE) in PSCs . Its use has contributed to the development of high-efficiency devices .

Action Environment

The action of 2,2’-MeO-Spiro-TPD is influenced by environmental factors such as temperature and light intensity. Its interactions with dopants, the perovskite, and environmental stressors are crucial for its success as an HTM . Understanding these interactions can guide the development of future generation HTMs .

Future Directions

The development of future generation HTLs will be essential to further improve the stability, efficiency, and commercialization of PSCs . Applying design strategies to produce more advanced HTLs, which are informed by the properties of spiro-OMeTAD and PTAA, will be crucial .

properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H42N2O4/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-47-45-9-5-7-11-49(45)53(51(47)33-39)50-12-8-6-10-46(50)48-32-22-40(34-52(48)53)55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38/h5-34H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXNLBKCNVUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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